2,5-Nonanedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25234-82-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
nonane-2,5-dione |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-9(11)7-6-8(2)10/h3-7H2,1-2H3 |
InChI Key |
LWOMTZPPFKJNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(=O)C |
Origin of Product |
United States |
Hydrolysis of Substituted Furans Reverse Paal Knorr Synthesis
The Paal-Knorr synthesis is a classic reaction that involves the acid-catalyzed cyclization of 1,4-diketones to form furans. wikipedia.orgpharmaguideline.combrainly.inorganic-chemistry.org The reverse of this reaction, the acid-catalyzed hydrolysis of a suitably substituted furan (B31954), can be employed to synthesize 1,4-diketones. For the synthesis of 2,5-nonanedione, the required precursor would be 2-methyl-5-butylfuran.
The reaction proceeds by protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring-opening to yield the enol form of the diketone, which then tautomerizes to the final this compound product. A patented method for synthesizing 2,5-hexanedione (B30556) from 2,5-dimethylfuran (B142691) using dilute sulfuric acid in the presence of acetic acid demonstrates the industrial viability of this approach, achieving yields of over 80%. google.com
Reaction Scheme: 2-Methyl-5-butylfuran + H₂O (in the presence of an acid catalyst) → this compound
Kornblum Delamare Rearrangement
The Kornblum-DeLaMare rearrangement is a base-catalyzed transformation of organic peroxides containing an α-hydrogen into a ketone and an alcohol. rsc.org When applied to cyclic peroxides (endoperoxides), this rearrangement can lead to the formation of γ-hydroxyenones, which can subsequently be converted to 1,4-diketones. rsc.org
A potential pathway to a 1,4-diketone involves the base-catalyzed rearrangement of a dihydrofuran intermediate, which is in equilibrium with the γ-hydroxyenone. Depending on the substituents, this dihydrofuran can rearrange to furnish a 1,4-diketone. rsc.org A cobalt-catalyzed reaction involving a cascade that includes a Kornblum-DeLaMare rearrangement has been reported for the construction of 1,4-dicarbonyls. researchgate.net
Molybdenum Catalyzed Oxidative Cleavage
Electrophilic and Nucleophilic Reactions of this compound
This compound, a 1,4-dicarbonyl compound, exhibits reactivity at both its electrophilic carbonyl carbons and the nucleophilic α-carbons. The presence of two ketone functional groups allows for a variety of reactions, including intramolecular cyclizations and reactions with external nucleophiles and electrophiles.
One of the most significant reactions of 1,4-dicarbonyl compounds like this compound is the Paal-Knorr synthesis, an intramolecular acid- or base-catalyzed condensation to form five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes. For instance, the acid-catalyzed dehydration of this compound (or its precursor 2-methyl-5-n-butylfuran) yields 2-methyl-5-butylfuran. dss.go.th This intramolecular cyclization proceeds through the formation of an enol or enolate intermediate which then attacks the second carbonyl group.
This compound can also undergo intramolecular aldol (B89426) condensation. google.com Depending on which α-carbon acts as the nucleophile, different cyclopentenone products can be formed. For example, the intramolecular aldol cyclization of 3,3-dimethyl-2,5-nonanedione with aqueous sodium hydroxide (B78521) yields a mixture of two enone products. bartleby.com
As a nucleophile, the enolate of this compound can react with various electrophiles. In a notable one-step synthesis, this compound was formed by the reaction of (3-buten-2-one)tricarbonyliron with butyllithium (B86547). oup.com In this reaction, the butyllithium acts as a nucleophile, adding to the tricarbonyliron complex, which ultimately leads to the 1,4-diketone product. oup.com Another method involves the reaction of an acylnickel carbonyl complex with an α,β-unsaturated ketone. For example, the lithium salt of an acylnickel carbonyl complex, derived from n-butyllithium and nickel carbonyl, reacts with mesityl oxide to produce 4,4-dimethyl-2,5-nonanedione. archive.org
The carbonyl groups of this compound are electrophilic and can be attacked by various nucleophiles. For example, it can be formed through the Henry reaction, where the condensation of an aldehyde with a nitroalkane can lead to nitro-diketone precursors like 4-nitro-2,5-nonanedione. psu.edu
| Reaction Type | Reactants | Product(s) | Reference |
| Nucleophilic Addition | (3-Buten-2-one)tricarbonyliron, Butyllithium | This compound | oup.com |
| Nucleophilic Addition | Acylnickel carbonyl complex, Mesityl oxide | 4,4-Dimethyl-2,5-nonanedione | archive.org |
| Intramolecular Aldol Condensation | This compound | Alkyl-substituted cyclopentenones | google.com |
| Paal-Knorr Synthesis (via precursor) | 2-Methyl-5-n-butylfuran, Acid, Water | This compound | dss.go.th |
Pericyclic and Cycloaddition Reactions Involving this compound
Pericyclic reactions, including cycloadditions, are a class of reactions that proceed through a cyclic transition state. While this compound itself is not a typical substrate for concerted pericyclic reactions like the Diels-Alder reaction due to its saturated backbone, its derivatives or isomers can participate in such transformations.
Anthocyanins, which can have structures related to diketones, are known to participate in cycloaddition reactions. scispace.com Photochemical [2+2] cycloadditions are a well-established method for forming cyclobutane (B1203170) rings and involve the reaction of an excited state enone with an alkene. wikipedia.org These reactions are not concerted but proceed through a diradical intermediate. wikipedia.org It is conceivable that an unsaturated derivative of this compound could undergo such a reaction.
Although direct participation of this compound in common cycloadditions is not widely reported, its structural motif is a product of other complex reactions that may involve cycloaddition-like steps. For example, dearomative indole (B1671886) [5+2] cycloaddition reactions can produce complex polycyclic structures. nih.gov
| Reaction Type | General Substrates | General Product | Relevance to this compound |
| Photochemical [2+2] Cycloaddition | Enone, Alkene | Cyclobutane derivative | An unsaturated derivative of this compound could potentially act as the enone component. wikipedia.org |
| Diels-Alder Reaction | Conjugated Diene, Dienophile | Substituted Cyclohexene | Not a direct reaction for this compound, but a fundamental type of cycloaddition. wikipedia.org |
| Dearomative [5+2] Cycloaddition | Oxidopyrylium ylide, Indole | Oxacyclohepta[b]indoles | Illustrates the construction of complex cyclic systems, a broader class of reactions. nih.gov |
Radical Reactions and Decomposition Pathways of this compound
This compound can be formed through radical reactions and can also undergo decomposition through radical pathways. journals.co.zaarchive.org Thermal decomposition can lead to the release of irritating gases and vapors. fishersci.se
One documented pathway for the formation of this compound is through the non-terminating decomposition of 2-nonyl peroxy radicals. journals.co.zaresearchgate.net This process involves the formation of alkoxy radicals which then undergo intramolecular hydrogen abstraction to yield this compound and 2,5-nonanediol. journals.co.zaresearchgate.net This intramolecular hydrogen abstraction by an alkoxy radical intermediate proceeds via a six-membered cyclic transition state. journals.co.za The formation of 2,5-difunctional products, as opposed to 2,4- or 3,5-diones, supports this mechanism. journals.co.za
Studies on the autoxidation of heptane (B126788) initiated by benzoyl peroxide have also shown the formation of 2,5-heptanedione, a lower homolog of this compound, through similar alkoxy radical intermediates. journals.co.za
The photochemical decomposition of related compounds can also be considered. For instance, the photochemical decomposition of nitric acid yields nitrogen dioxide, oxygen, and water, illustrating a light-induced breakdown process. vedantu.com While specific studies on the photolysis of this compound are not detailed in the provided results, it is a common pathway for the decomposition of organic molecules.
| Process | Precursor/Reactant | Key Intermediate | Product(s) | Reference |
| Radical Formation | 2-Nonyl hydroperoxide | 2-Nonyl peroxy radical, Alkoxy radical | This compound, 2,5-Nonanediol | journals.co.zaresearchgate.net |
| Heptane Autoxidation | Heptane, Benzoyl peroxide | Alkoxy radical | 2,5-Heptanedione, 2,5-Heptanediol | journals.co.za |
| Thermal Decomposition | This compound | Not specified | Irritating gases and vapors | fishersci.se |
Mechanistic Elucidation of this compound Reactions via Kinetic and Isotopic Studies
The mechanisms of chemical reactions, including those involving this compound, can be investigated using kinetic and isotopic labeling studies. These techniques provide insight into reaction rates, transition states, and the pathways atoms take during a transformation. slideshare.netwikipedia.org
Kinetic studies on related Michael additions, such as the reaction of methyl vinyl ketone with 2,4-pentanedione, have been performed to understand the influence of factors like base concentration and solvent on the reaction rate. cdnsciencepub.com The rates of these reactions can be correlated with the basicity of the solution and the concentration of the carbanion intermediate. cdnsciencepub.com Similar kinetic analyses could be applied to reactions of this compound to quantify its reactivity.
Isotopic labeling is a powerful tool for tracing the path of atoms in a reaction. slideshare.netwikipedia.org For example, in a study of samarium-mediated bond activations, the thermal decomposition of a samarium phenyl complex was investigated, and the observed rate law suggested both unimolecular and bimolecular pathways. acs.org While not directly involving this compound, this demonstrates the type of mechanistic insight gained from kinetic analysis. acs.org Isotope labeling studies using deuterated compounds, such as acetophenone-d(5), have been used to probe reaction mechanisms. researchgate.net A similar approach, for example, using deuterium-labeled this compound, could elucidate the mechanism of its cyclization or other reactions by tracking the position of the deuterium (B1214612) atoms in the products.
| Investigative Technique | System Studied (Analogous or General) | Information Gained | Reference |
| Kinetic Studies | Michael addition of methyl vinyl ketone and 2,4-pentanedione | Relationship between reaction rate, base concentration, and carbanion formation. | cdnsciencepub.com |
| Kinetic Analysis | Thermal decomposition of a samarium phenyl complex | Elucidation of unimolecular and bimolecular reaction pathways and rate laws. | acs.org |
| Isotopic Labeling | General principle | Tracking atomic pathways, elucidating reaction mechanisms and stereochemistry. | slideshare.netwikipedia.org |
| Isotopic Labeling | Acetophenone-d(5) | Probing reaction mechanisms through deuterium labeling. | researchgate.net |
Stereochemical Aspects in this compound Chemistry
Stereochemistry is crucial in understanding the three-dimensional arrangement of atoms and its effect on chemical reactions. While this compound itself is an achiral molecule, its reactions can involve the formation of new stereocenters, leading to stereoisomeric products.
Reactions are termed stereospecific if different stereoisomers of the reactant produce different stereoisomers of the product. libretexts.orgalrasheedcol.edu.iq For example, the addition of bromine to cis- and trans-2-butene results in different diastereomeric products. alrasheedcol.edu.iq Similarly, a reaction is stereoselective if it preferentially forms one stereoisomer over others.
In the context of this compound, intramolecular reactions can lead to products with stereocenters. For instance, the intramolecular aldol condensation of a substituted 1,5-diketone can create a cyclic product with multiple chiral centers. The facial selectivity of the nucleophilic attack of the enolate onto the carbonyl group determines the resulting stereochemistry.
Furthermore, if this compound reacts with a chiral reagent or catalyst, diastereomeric products can be formed. The stereochemical outcome of such reactions is a key consideration in asymmetric synthesis. The principles of stereochemistry, such as the inversion of configuration in SN2 reactions, are fundamental to predicting the products of many organic transformations. libretexts.org
While specific stereochemical studies on this compound were not prominent in the search results, the general principles of stereospecificity and stereoselectivity would apply to its reactions, particularly in cyclizations and additions where new chiral centers are generated. alrasheedcol.edu.iq
Advanced Applications of 2,5 Nonanedione in Synthetic Chemistry
2,5-Nonanedione as a Building Block for Complex Organic Structures
The utility of this compound as a foundational molecule stems from the reactivity of its two ketone functional groups. These groups can undergo a wide range of reactions, enabling the construction of diverse molecular architectures. A key aspect of its reactivity is its classification as a 1,4-dicarbonyl compound, which predisposes it to cyclization reactions to form five-membered rings.
One of the most significant applications of 1,4-dicarbonyl compounds like this compound is in the synthesis of heterocyclic compounds—cyclic molecules containing atoms of at least two different elements in their rings. The Paal-Knorr synthesis is a classic and powerful method for converting 1,4-diketones into furans, pyrroles, and thiophenes. wikipedia.org
Furan (B31954) Synthesis: In the presence of an acid catalyst, this compound can undergo an intramolecular cyclization and dehydration. The reaction involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, ultimately forming 2-butyl-5-methylfuran. organic-chemistry.orgalfa-chemistry.com
Pyrrole Synthesis: When this compound is reacted with ammonia or a primary amine, it yields a substituted pyrrole. organic-chemistry.org This reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.orgmdpi.com For example, reacting this compound with a primary amine (R-NH₂) results in the formation of 1-substituted-2-butyl-5-methylpyrrole.
Thiophene Synthesis: The reaction with a sulfurizing agent, such as phosphorus pentasulfide, converts this compound into the corresponding thiophene derivative, 2-butyl-5-methylthiophene. wikipedia.org
These reactions are highly valuable as the resulting heterocyclic motifs are core components of many natural products and pharmaceuticals. wikipedia.org
| Reactant with this compound | Catalyst/Reagent | Resulting Heterocycle |
| (Self-cyclization) | Acid (e.g., H₂SO₄, P₂O₅) | 2-butyl-5-methylfuran |
| Primary Amine (R-NH₂) | Acetic Acid | 1-R-2-butyl-5-methylpyrrole |
| Ammonia (NH₃) | Heat/Acid | 2-butyl-5-methylpyrrole |
| Phosphorus Pentasulfide (P₄S₁₀) | Heat | 2-butyl-5-methylthiophene |
Beyond the synthesis of simple five-membered heterocycles, this compound is a key substrate in constructing more complex polycyclic systems through intramolecular reactions. A prominent example is the intramolecular aldol (B89426) condensation.
When treated with a base, this compound can form an enolate which then attacks the second carbonyl group within the same molecule. pressbooks.publibretexts.org This cyclization is highly regioselective. The formation of a five-membered ring is thermodynamically favored over the alternative, more strained three-membered ring. pressbooks.publibretexts.org Subsequent dehydration (condensation) of the resulting aldol adduct yields a stable α,β-unsaturated ketone. Specifically, the intramolecular aldol condensation of this compound produces 3,5-dimethyl-2-cyclopentenone. pressbooks.pubresearchgate.net This cyclopentenone ring can then serve as a scaffold for the construction of more elaborate polycyclic structures found in various natural products and fragrances. researchgate.net
Intermediate in Natural Product Synthesis Research via this compound
The 1,4-dicarbonyl motif present in this compound is a common substructure in various natural products, making it a valuable intermediate in their total synthesis. researchgate.net While direct applications of this compound itself are specific, the synthetic strategies developed using analogous 1,4-diketones are broadly applicable.
One notable area of application is in the synthesis of jasmonoids, a group of plant hormones that are also highly prized fragrance compounds. nih.gov The core structure of many jasmonoids is a cyclopentanone ring, which can be synthesized via intramolecular aldol condensation of a 1,4-diketone precursor. For instance, the synthetic fragrance Magnolione®, an analogue of methyl dihydrojasmonate, features a cyclopentanone core that is constructed using strategies related to the cyclization of 1,4-dicarbonyl compounds. nih.gov The synthesis of these complex molecules often involves the creation of a 1,4-diketone intermediate which is then cyclized to form the key five-membered ring.
Application of this compound in Polymer Chemistry Research
Research into bio-based polymers has highlighted the potential of monomers derived from renewable resources. While much of the focus has been on compounds like 2,5-furandicarboxylic acid (FDCA), the reactivity of diketones like this compound offers potential pathways into novel polymer structures. nih.govrsc.org
The Paal-Knorr synthesis, for example, can be adapted for polymerization. If a diamine and a tetraketone (containing two 1,4-diketone units) are used as monomers, a polypyrrole can be formed. By extension, bifunctional molecules derived from this compound could serve as monomers. For example, converting this compound into pyrrole-2,5-dicarboxylic acid (PDCA) creates a monomer that is a nitrogen-containing analogue of FDCA. uq.edu.auresearchgate.net Such monomers can be used to produce novel polyesters and polyamides with tunable properties, owing to the potential for functionalization at the nitrogen atom of the pyrrole ring. uq.edu.au The synthesis of conductive polymers, such as substituted polypyrroles and polythiophenes, also relies on the polymerization of these heterocyclic monomers, which can be initially synthesized from 1,4-diketones. researchgate.netresearchgate.netacademiaromana-is.ro
Role of this compound in Materials Precursor Synthesis for Advanced Applications
The synthesis of advanced materials, such as metal-organic frameworks (MOFs), often requires organic linker molecules that possess specific geometries and functional groups capable of coordinating to metal ions. mdpi.com Diketones and their derivatives can serve as precursors to these essential linkers.
β-Diketones are well-known chelating agents for metal ions. While this compound is a γ-diketone, it can be chemically transformed into ligands suitable for MOF synthesis. For example, it can be converted into dicarboxylic acid-functionalized heterocycles, such as pyrrole-2,5-dicarboxylic acid. uq.edu.au These rigid, bifunctional linkers can then be reacted with metal salts (e.g., zirconium or copper salts) to self-assemble into highly porous, crystalline MOF structures. researchgate.net These materials have applications in gas storage, catalysis, and separation technologies due to their exceptionally high surface areas and tunable pore environments. mdpi.comrsc.org
Computational Chemistry and Theoretical Studies of 2,5 Nonanedione
Quantum Mechanical Investigations of 2,5-Nonanedione (e.g., DFT, Ab Initio)
No specific studies detailing DFT or ab initio calculations on the electronic structure, geometry optimization, or energetic properties of this compound were found.
Molecular Dynamics Simulations for this compound Systems
No literature detailing molecular dynamics simulations to study the conformational dynamics, solvation, or intermolecular interactions of this compound was identified.
Reaction Pathway Analysis and Transition State Modeling for this compound Transformations
While the synthesis of this compound has been described, computational modeling of its reaction pathways, such as cyclization or oxidation, including transition state structures and activation energies, is not available in the reviewed literature. dss.go.thdss.go.th
Structure-Reactivity Correlations from Computational Data for this compound
Without computational data, establishing quantitative structure-reactivity relationships for this compound is not possible.
Theoretical Basis for Spectroscopic Analysis in this compound Research
There were no found studies that provide a theoretical basis, through computational methods, for the interpretation of the spectroscopic (e.g., NMR, IR, UV-Vis) data of this compound.
Further research is required to apply modern computational chemistry techniques to this compound to elucidate the detailed molecular properties and behaviors requested.
Advanced Analytical Methodologies for Research on 2,5 Nonanedione
Chromatographic Techniques for Separation and Quantification in 2,5-Nonanedione Research
Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from complex mixtures. For a compound like this compound, both gas and liquid chromatography are invaluable for its isolation and measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Studies
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds such as this compound. asiapharmaceutics.info In this method, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Upon exiting the column, the separated molecules enter the mass spectrometer, where they are ionized and broken into characteristic fragments. The mass spectrometer then detects the mass-to-charge ratio of the parent ion and these fragments, generating a unique mass spectrum that serves as a molecular fingerprint for identification.
Research applications have demonstrated the utility of GC-MS in the study of related ketones. For instance, metabolic studies have successfully used GC-MS to confirm the in vivo conversion of 5-nonanone (B165733) to this compound, highlighting the technique's capacity for identifying metabolites in biological samples. epa.gov Furthermore, GC-MS analysis is essential for distinguishing between isomers, such as 2,3-nonanedione (B1612003) and this compound, which may be present in the same sample. nih.gov In the analysis of a related diketone, 3-methyl-2,4-nonanedione in wine, a GC-MS method with chemical ionization (CI) was developed for quantification at nanogram-per-liter levels, demonstrating the high sensitivity achievable. researchgate.net
Table 1: Example of GC-MS Parameters for Diketone Analysis This table is based on a method developed for the analogous compound 3-methyl-2,4-nonanedione and illustrates typical parameters. researchgate.net
| Parameter | Specification |
| Column Type | Capillary Column (e.g., DB-FFAP) |
| Oven Program | Start at 45°C (1 min hold), ramp to 170°C at 3°C/min, then to 250°C at 4°C/min (15 min hold) |
| Ionization Mode | Chemical Ionization (CI) |
| Reagent Gas | Methanol |
| Detector | Ion Trap Mass Spectrometer |
| Application | Quantification of trace levels in complex matrices |
High-Performance Liquid Chromatography (HPLC) in this compound Research Contexts
High-performance liquid chromatography (HPLC) is a separation technique used for compounds dissolved in a liquid solvent. wikipedia.orgopenaccessjournals.com It is particularly useful for non-volatile or thermally unstable molecules. In HPLC, a high-pressure pump forces a liquid mobile phase containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org Components separate based on their differential interactions with the stationary phase. wikipedia.org
For ketones like this compound that lack a strong ultraviolet (UV) chromophore, direct detection can be challenging. Therefore, a common strategy involves chemical derivatization to attach a fluorescent tag to the molecule before analysis. A highly sensitive HPLC method developed for the analogous compound 2,5-hexanedione (B30556) illustrates this approach. nih.gov In this method, the diketone is derivatized with dansylhydrazine to produce a highly fluorescent adduct. nih.gov The derivatives are then separated on a reversed-phase column and detected by a fluorescence detector, allowing for very low detection limits. nih.gov This methodology is directly applicable to the quantification of this compound in various research contexts.
Table 2: HPLC Method Details for Diketone Analysis via Derivatization This table is based on a validated method for 2,5-hexanedione, a representative approach for this compound. nih.gov
| Parameter | Specification |
| Derivatizing Agent | Dansylhydrazine |
| Chromatography Mode | Reversed-Phase HPLC |
| Mobile Phase | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.4) |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 525 nm |
| Application | Sensitive quantification of free and total diketone levels |
Spectroscopic Methods for Structural Elucidation and Mechanistic Insights in this compound Chemistry
Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Product Confirmation of this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating molecular structure. It operates by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in a molecule. In the context of this compound, ¹H NMR would identify the different types of protons and their connectivity, while ¹³C NMR would confirm the nine-carbon backbone and the specific locations of the two ketone (C=O) groups. nih.gov
NMR is particularly powerful for monitoring reactions in real-time and confirming the structure of reaction products. For example, in the synthesis of 4,4-dimethyl-2,5-nonanedione, a derivative of this compound, NMR spectra were essential for confirming that the assigned structure of the final product was correct. acs.org By comparing the NMR spectrum of the starting materials to that of the product mixture over time, chemists can track the consumption of reactants and the formation of products, providing critical mechanistic insights. acs.org
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While this compound itself is a liquid at room temperature and thus not amenable to this technique, its solid derivatives can be readily analyzed. X-ray crystallography is crucial for unambiguously determining the structure of new compounds synthesized from a this compound scaffold, especially when complex stereochemistry is involved. nii.ac.jp This technique is the gold standard for confirming the absolute configuration of chiral molecules and understanding intermolecular interactions within the crystal lattice. rigaku.com
Hyphenated Techniques for Comprehensive Analysis of this compound Systems
Hyphenated techniques are powerful analytical systems created by linking a separation method with a spectroscopic detection method. nih.govsaspublishers.com This combination leverages the strengths of both techniques, allowing for the separation of complex mixtures and the definitive identification of each component in a single experiment. nih.gov
GC-MS, as discussed previously, is a prime example of a hyphenated technique. asiapharmaceutics.info Another is Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net LC-MS is vital for analyzing less volatile derivatives of this compound or for samples in complex aqueous matrices. researchgate.net
A more advanced hyphenated system is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). This technique directly links an HPLC system to an NMR spectrometer. nih.gov It allows for the acquisition of detailed NMR spectra for each compound as it elutes from the chromatography column, providing unambiguous structural information without the need for prior isolation. researchgate.net These sophisticated, combined techniques are essential for comprehensive studies, from metabolomics to the analysis of complex reaction products involving this compound. nih.gov
Chemical Transformations in Biological Systems Involving 2,5 Nonanedione
Biotransformation Pathways: Formation of 2,5-Nonanedione as an Intermediate
This compound has been identified as a key metabolic intermediate in the biotransformation of 5-nonanone (B165733). nih.govresearchgate.net The formation of this compound from 5-nonanone occurs through a Phase I metabolic reaction known as ω-1 oxidation. nih.gov This hydroxylation reaction is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, which are monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. rsc.orglookchem.comthieme-connect.de
The metabolic pathway begins with the absorption of the parent compound, such as 5-nonanone, which is then transported to the liver, the primary site of biotransformation. googleapis.com Within the hepatocytes, cytochrome P450 enzymes, located in the endoplasmic reticulum, catalyze the introduction of a hydroxyl group at the penultimate (ω-1) carbon of one of the butyl chains of 5-nonanone. This initial oxidation step forms a secondary alcohol intermediate. Subsequent oxidation of this alcohol yields the γ-diketone, this compound. nih.govresearchgate.net
This metabolic activation is significant as γ-diketones are a class of compounds often associated with neurotoxicity. nih.gov The formation of this compound is part of a larger metabolic cascade that can lead to the production of other toxic metabolites, such as 2,5-hexanedione (B30556), through further oxidative and decarboxylative steps. nih.govresearchgate.net
The table below summarizes the key compounds involved in the formation of this compound.
| Compound Name | Role in Pathway |
| 5-Nonanone | Precursor |
| This compound | Intermediate Metabolite |
| 2,5-Hexanedione | Downstream Metabolite |
Enzymatic Conversions and their Chemical Mechanisms with this compound Substrates
Once formed, this compound can serve as a substrate for further enzymatic conversions. The presence of two ketone functional groups makes it susceptible to both hydrolytic and reductive enzymatic reactions.
Hydrolytic Cleavage by β-Diketone Hydrolases:
While direct enzymatic hydrolysis of this compound is not extensively documented, the enzymatic cleavage of structurally similar β-diketones provides a strong model for its potential metabolism. For instance, a β-diketone hydrolase, specifically the pvaB gene product from Pseudomonas sp., has been shown to catalyze the hydrolysis of 4,6-nonanedione. uniprot.orgtandfonline.comnih.gov This enzyme facilitates the cleavage of the carbon-carbon bond between the two carbonyl groups.
The proposed mechanism for a β-diketone hydrolase acting on a substrate like this compound would involve the following steps:
Binding: The this compound molecule binds to the active site of the hydrolase.
Nucleophilic Attack: A water molecule, activated by the enzyme's active site residues, performs a nucleophilic attack on one of the carbonyl carbons.
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
Carbon-Carbon Bond Cleavage: The collapse of this intermediate leads to the cleavage of the C-C bond between the two carbonyl groups.
Product Release: The resulting products, a carboxylic acid and a ketone, are then released from the active site.
In the case of this compound, this hydrolytic cleavage would be expected to yield pentanoic acid and acetone.
Reductive Metabolism by Ketoreductases and Alcohol Dehydrogenases:
The ketone groups of this compound are also targets for reduction by a broad class of enzymes known as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). rsc.orgrsc.org These enzymes catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols, utilizing cofactors such as NADPH or NADH as a source of hydrides.
The biocatalytic reduction of a similar diketone, 5-nitrononane-2,8-dione, has been demonstrated using various ketoreductases and alcohol dehydrogenases. researchgate.net This suggests that this compound could undergo a similar sequential reduction. The enzymatic reduction of one of the ketone groups would lead to the formation of a hydroxyketone intermediate (e.g., 5-hydroxy-2-nonanone or 2-hydroxy-5-nonanone). A subsequent reduction of the remaining ketone group would then yield the corresponding diol (2,5-nonanediol). The stereochemistry of the resulting alcohol(s) is determined by the specific enzyme used. rsc.orgrsc.org
The table below lists the enzymes and potential products of this compound metabolism.
| Enzyme Class | Potential Reaction | Potential Products |
| β-Diketone Hydrolase | Hydrolysis | Pentanoic acid, Acetone |
| Ketoreductase/Alcohol Dehydrogenase | Reduction | 5-Hydroxy-2-nonanone, 2-Hydroxy-5-nonanone, 2,5-Nonanediol |
Future Directions and Emerging Research Areas in 2,5 Nonanedione Chemistry
Development of Novel Catalytic Systems for 2,5-Nonanedione Synthesis and Reactions
The synthesis of γ-dicarbonyl compounds, including this compound, is a significant focus of organic synthesis. quora.com Traditional methods often face challenges, prompting the development of innovative catalytic systems to improve efficiency and selectivity.
Recent advancements have seen the rise of earth-abundant metal catalysts. For instance, a mild and affordable method for synthesizing γ-diketones has been developed using a cobalt(II) salt as a catalyst. rgmcet.edu.in This system facilitates the oxidative coupling of aryl alkenes with ketones, offering a more sustainable alternative to expensive metal catalysts. rgmcet.edu.in The reaction proceeds via a radical-mediated pathway, and the use of an inexpensive cobalt salt without the need for complex ligands makes this approach highly attractive for industrial applications. rgmcet.edu.in
Another novel approach involves a copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids with ketones. rsc.org This method allows for the construction of new carbon-carbon and carbon-oxygen double bonds through the direct functionalization of C(sp³)–H bonds. rsc.org The reaction demonstrates broad functional group compatibility and utilizes readily available starting materials, providing a general route to γ-diketones. rsc.org
N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of 1,4-dicarbonyl compounds through the Stetter reaction. semanticscholar.orgwikipedia.org This reaction involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an NHC. protoqsar.com The versatility of NHCs allows for a wide range of substrates to be used, leading to the efficient synthesis of various γ-diketones. semanticscholar.orgwikipedia.org
The table below summarizes some of the novel catalytic systems for the synthesis of γ-diketones.
| Catalyst System | Reaction Type | Key Features |
| Cobalt(II) acetate | Oxidative Coupling | Utilizes an earth-abundant metal, proceeds under mild conditions, and does not require expensive ligands. rgmcet.edu.in |
| Copper catalyst | Decarboxylative Oxyalkylation | Enables direct C(sp³)–H bond functionalization and has a broad substrate scope. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction | Acts as a potent organocatalyst, allowing for a wide variety of aldehydes and Michael acceptors to be used. semanticscholar.orgwikipedia.org |
Green Chemistry Approaches to this compound Synthesis and Transformations
In line with the growing emphasis on sustainable chemistry, green approaches to the synthesis of this compound and other γ-diketones are gaining significant attention. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A notable green approach is the development of catalyst-free, three-component reactions in water. rsc.orgacs.org This method allows for the straightforward synthesis of 1,4-diketone scaffolds from alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile under aqueous and catalyst-free conditions. rsc.orgacs.org The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. rsc.org
The Paal–Knorr synthesis, a fundamental reaction for converting 1,4-diketones into heterocycles, has also been adapted to be more environmentally friendly. nih.gov A modified, solvent-free Paal–Knorr reaction has been developed for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and various amines. researchgate.net This method proceeds at room temperature without the need for a catalyst, offering a significant improvement in terms of sustainability. researchgate.net
Furthermore, the use of visible-light photoredox catalysis represents another green avenue for 1,4-dicarbonyl synthesis. An inexpensive organic dye, eosin (B541160) Y, can be used as a photoredox catalyst for the radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds to produce 1,4-dicarbonyls. acs.org This method avoids the use of harsh reagents and proceeds under mild conditions. acs.org
Expanding the Scope of Synthetic Utility of this compound
This compound and other γ-dicarbonyl compounds are highly versatile building blocks in organic synthesis, primarily due to their ability to be converted into a wide range of valuable heterocyclic compounds. quora.comacs.org The Paal–Knorr synthesis is a cornerstone in this regard, enabling the preparation of furans, pyrroles, and thiophenes from 1,4-diketones. nih.gov These heterocycles are prevalent in natural products, pharmaceuticals, and materials science. semanticscholar.orgnih.gov
The synthetic utility of γ-diketones extends to the synthesis of more complex molecules. For example, they are key intermediates in the total synthesis of natural products. The Stetter reaction, which produces 1,4-dicarbonyls, has been employed as a crucial step in the synthesis of molecules like rac-hirsutic acid C and roseophilin.
Moreover, 1,4-diketones can be transformed into other important functional groups and cyclic systems. For instance, they can be used to prepare cyclopentenones, which are themselves valuable intermediates in organic synthesis. The development of one-pot procedures that combine the synthesis of the γ-diketone with subsequent cyclization reactions further enhances their synthetic utility and efficiency.
Advanced Computational Methodologies for Predictive Chemistry of this compound
Advanced computational methodologies, particularly Density Functional Theory (DFT), are increasingly being used to gain deeper insights into the reactivity and reaction mechanisms of dicarbonyl compounds like this compound. These theoretical studies provide valuable information that can guide the design of new catalysts and synthetic strategies.
Computational studies have been instrumental in elucidating the mechanism of the Paal–Knorr reaction. rgmcet.edu.inrsc.org DFT calculations have helped to understand the energy requirements and the structures of transition states involved in the cyclization step for the synthesis of furans, pyrroles, and thiophenes. rsc.org For example, quantum chemical methods have shown that the cyclization step has a high energy barrier, which can be significantly reduced by the participation of water molecules. rsc.org Such insights are crucial for optimizing reaction conditions.
DFT has also been employed to investigate the mechanisms of novel catalytic syntheses of 1,4-dicarbonyl compounds. In a study of a cobalt(II)-catalyzed synthesis, theoretical calculations supported a mechanism involving two hydrogen atom transfer (HAT) steps. rgmcet.edu.in By understanding the intricate details of the reaction pathway, researchers can rationally design more efficient catalysts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Nonanedione, and how do reaction conditions influence yield?
- Methodological Answer : this compound is commonly synthesized via oxidative cleavage of cyclic ketones or through diketone-forming reactions, such as the condensation of aldehydes under acidic catalysis. Key variables include temperature (optimal range: 80–120°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst choice (e.g., sulfuric acid or Lewis acids). Yield optimization requires iterative testing using design of experiments (DOE) principles, with characterization by GC-MS or <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound purity?
- Methodological Answer : Purity assessment typically involves:
- GC-MS : To detect volatile impurities and quantify isomer ratios.
- FT-IR : Identifies carbonyl stretching vibrations (~1700–1750 cm<sup>-1</sup>) and checks for hydroxyl contaminants.
- HPLC : For non-volatile impurity profiling using reverse-phase columns (C18) with UV detection at 210–240 nm.
Cross-validation with melting point analysis (if crystalline) and elemental analysis (C, H, O) enhances reliability .
Q. How do thermodynamic properties of this compound, such as boiling point and enthalpy of vaporization, compare to structurally similar diketones?
- Methodological Answer : Data from NIST Standard Reference Database 69 indicate a boiling point of ~268–269°C and ΔvapH of 50.1 kJ/mol for this compound. Comparative analysis with 2,5-Hexanedione (bp 191°C, ΔvapH 44.3 kJ/mol) reveals increased volatility in shorter-chain analogs due to reduced van der Waals interactions. These values should be verified via differential scanning calorimetry (DSC) or ebulliometry .
Advanced Research Questions
Q. How can contradictory literature data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer : Discrepancies often arise from solvent purity, temperature control (±0.5°C), and measurement techniques (e.g., gravimetric vs. spectrophotometric). To resolve conflicts:
Replicate studies using standardized solvents (HPLC-grade) and controlled environments.
Apply Hansen solubility parameters (HSPs) to model interactions.
Use molecular dynamics simulations to predict solvent-solute behavior.
Publish negative results to clarify boundaries of solubility .
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition reactions compared to α,β-unsaturated diketones?
- Methodological Answer : The lack of conjugation between carbonyl groups in this compound reduces electrophilicity, favoring slower nucleophilic attack compared to α,β-unsaturated systems. Mechanistic studies should employ:
- Kinetic isotope effects (KIE) : To probe rate-determining steps.
- DFT calculations : To map transition states and charge distribution.
- In situ FT-IR : To monitor intermediate enol formation.
Contrast with 2,5-Hexanedione (conjugated) highlights steric and electronic influences .
Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible catalytic studies?
- Methodological Answer : Variability often stems from trace metal contaminants or incomplete purification. Mitigation strategies include:
- Strict QC protocols : ICP-MS for metal analysis, Karl Fischer titration for water content.
- Recrystallization : Using hexane/ethyl acetate mixtures to remove oligomeric byproducts.
- DoE-guided process optimization : Taguchi methods to identify critical factors (e.g., stirring rate, cooling gradient).
Document all parameters in supplementary materials for replication .
Q. What computational models best predict this compound’s environmental fate and toxicity?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with experimental logP (octanol-water partition coefficient) and biodegradation data. Key steps:
Measure logP via shake-flask method (reported ~1.8 for this compound).
Simulate hydrolysis pathways using Gaussian or COSMO-RS.
Validate with microbial assays (e.g., OECD 301B for biodegradability).
Compare predictions to homologous diketones (e.g., 2,5-Octanedione) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
